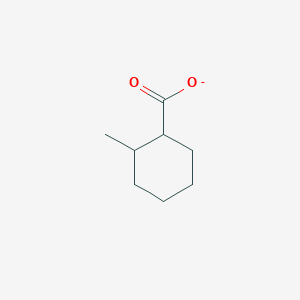
2-Methylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohexane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MCHC and is a cyclic ester of 2-methylcyclohexanecarboxylic acid. MCHC is a colorless liquid that is soluble in water and other organic solvents.
Mecanismo De Acción
The mechanism of action of MCHC is not fully understood. However, it is believed that MCHC interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these molecules.
Efectos Bioquímicos Y Fisiológicos
MCHC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MCHC can inhibit the growth of cancer cells by inducing apoptosis. MCHC has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that MCHC can reduce the level of triglycerides and cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MCHC in lab experiments is its ease of synthesis. MCHC is also stable under various conditions, making it suitable for use in various experiments. However, one of the limitations of using MCHC in lab experiments is its low solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
For the research on MCHC include exploring its potential as a drug carrier and investigating its use as a monomer for the synthesis of biodegradable polymers.
Métodos De Síntesis
The synthesis of MCHC can be achieved through various methods, including the reaction of 2-methylcyclohexanecarboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of 2-methylcyclohexanecarboxylic acid with methanesulfonyl chloride followed by the addition of methanol. The yield of MCHC varies depending on the method used, and it can range from 50% to 90%.
Aplicaciones Científicas De Investigación
MCHC has been extensively studied for its potential applications in various fields, including organic synthesis, drug delivery, and material science. In organic synthesis, MCHC has been used as a building block for the synthesis of various compounds. In drug delivery, MCHC has been used as a carrier for the delivery of drugs to specific targets. In material science, MCHC has been used as a monomer for the synthesis of various polymers.
Propiedades
Número CAS |
106044-97-7 |
|---|---|
Nombre del producto |
2-Methylcyclohexane-1-carboxylate |
Fórmula molecular |
C8H13O2- |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1 |
Clave InChI |
VSKXJRZPVDLHFY-UHFFFAOYSA-M |
SMILES |
CC1CCCCC1C(=O)[O-] |
SMILES canónico |
CC1CCCCC1C(=O)[O-] |
Sinónimos |
2-METHYLCYCLOHEXYLFORMATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



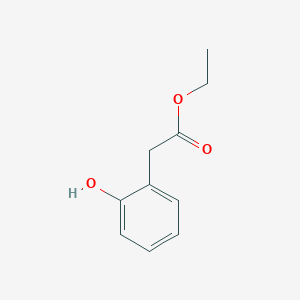
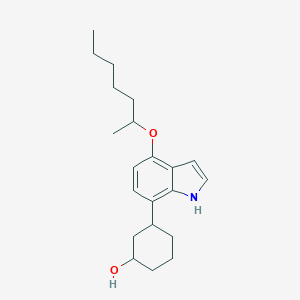
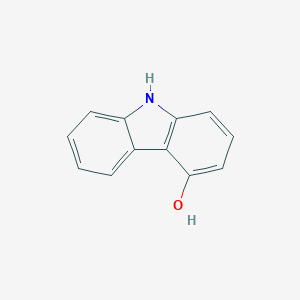
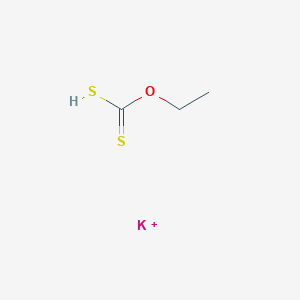
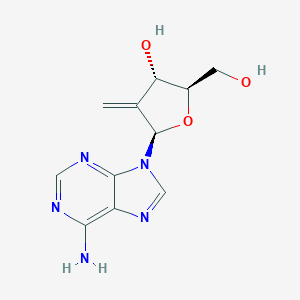
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
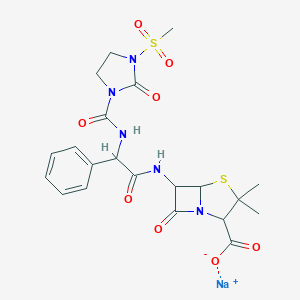

![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
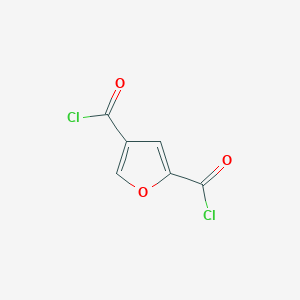
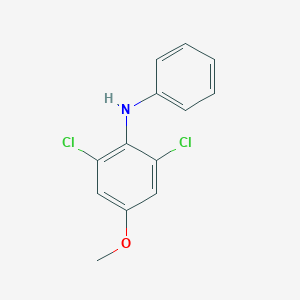
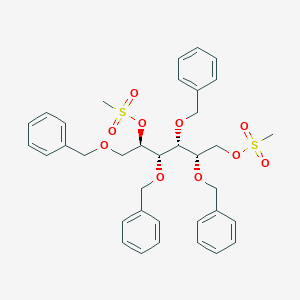
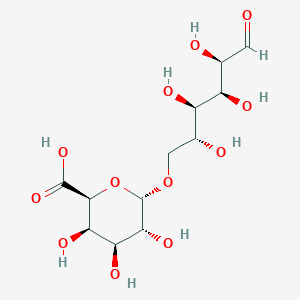
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)